4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, also known as EPP, is a pyrimidine-based compound that has gained attention in scientific research due to its potential use in the treatment of various medical conditions. EPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is not yet fully understood, but it is believed to interact with various cellular pathways and signaling molecules. 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has also been shown to modulate various cellular pathways involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine for lab experiments is its ability to modulate cellular pathways involved in various medical conditions. However, 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are numerous future directions for research on 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, including further studies on its mechanism of action, its potential use in combination with other compounds, and its potential applications in the treatment of various medical conditions. Additionally, further studies are needed to determine the safety and efficacy of 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in human trials.
Synthesis Methods
The synthesis of 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves a multi-step process that begins with the reaction of 4-ethylbenzoyl chloride with piperazine to form 4-(4-ethylbenzoyl)-1-piperazine. The resulting compound is then reacted with 1-piperidinyl-2-chloro-4,6-diamino-pyrimidine to form 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine.
Scientific Research Applications
4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been the subject of numerous scientific studies due to its potential applications in the treatment of various medical conditions. Some of the areas of research where 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has shown promise include cancer treatment, neurological disorders, and cardiovascular disease.
properties
IUPAC Name |
(4-ethylphenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-2-18-6-8-19(9-7-18)22(28)27-14-12-26(13-15-27)21-16-20(23-17-24-21)25-10-4-3-5-11-25/h6-9,16-17H,2-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRCVWYFUWSMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.